
4-(6-Fluoronaphthalen-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-Fluoronaphthalen-2-yl)pyridine is a fluorinated aromatic compound that combines a pyridine ring with a fluoronaphthalene moiety This compound is of interest due to its unique chemical properties, which are influenced by the presence of both the pyridine and fluoronaphthalene structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Fluoronaphthalen-2-yl)pyridine typically involves the coupling of a fluoronaphthalene derivative with a pyridine derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the cross-coupling of a boronic acid derivative of fluoronaphthalene with a halogenated pyridine . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures.
Industrial Production Methods
For large-scale production, the process may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, continuous flow reactors, and automated systems to control reaction conditions precisely. The choice of raw materials and solvents can also be adjusted to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
4-(6-Fluoronaphthalen-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the fluorine atom or reduce other functional groups present in the molecule.
Substitution: The fluorine atom in the naphthalene ring can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted naphthalenes.
科学的研究の応用
4-(6-Fluoronaphthalen-2-yl)pyridine has several applications in scientific research:
Biology: The compound’s fluorinated structure makes it useful in the study of biological systems, as fluorine atoms can act as probes in nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Fluorinated compounds are often used in drug development due to their enhanced metabolic stability and ability to interact with biological targets.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which 4-(6-Fluoronaphthalen-2-yl)pyridine exerts its effects depends on its specific application. In drug development, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with the target molecule. Additionally, the compound’s aromatic structure allows it to participate in π-π stacking interactions, further stabilizing its binding to the target.
類似化合物との比較
4-(6-Fluoronaphthalen-2-yl)pyridine can be compared with other fluorinated aromatic compounds, such as:
4-Fluoropyridine: Similar in structure but lacks the naphthalene moiety, resulting in different reactivity and applications.
6-Fluoronaphthalene: Contains the fluoronaphthalene structure but lacks the pyridine ring, affecting its chemical properties and uses.
2-Fluoropyridine: Another fluorinated pyridine derivative with different substitution patterns, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its combination of the pyridine and fluoronaphthalene structures, which confer distinct chemical properties and make it valuable for specific applications in research and industry.
特性
分子式 |
C15H10FN |
|---|---|
分子量 |
223.24 g/mol |
IUPAC名 |
4-(6-fluoronaphthalen-2-yl)pyridine |
InChI |
InChI=1S/C15H10FN/c16-15-4-3-13-9-12(1-2-14(13)10-15)11-5-7-17-8-6-11/h1-10H |
InChIキー |
SWYXWYWNAGJGRM-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2)F)C=C1C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,7-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B11883954.png)
![1-(2-Methoxyethyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B11883958.png)
![2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B11883962.png)

![4-Phenoxybenzo[b]thiophene](/img/structure/B11883968.png)
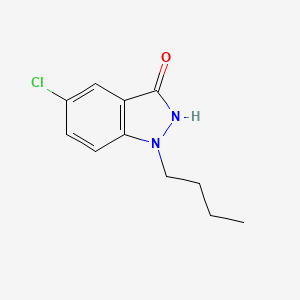

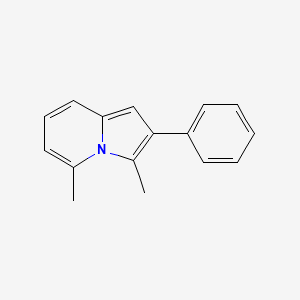

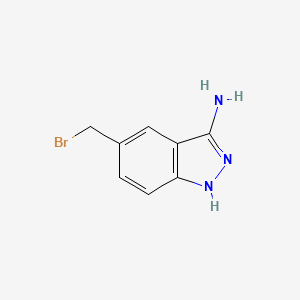
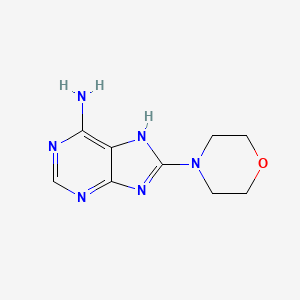

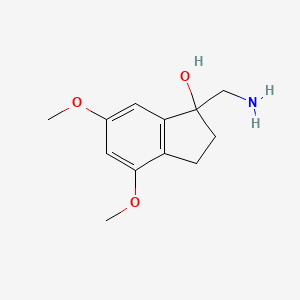
![3-tert-Butyl-2,7,8-triazaspiro[4.5]decane-6,9-dione](/img/structure/B11884020.png)
